molecular formula C22H16N2O2 B2986386 N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide CAS No. 324758-75-0

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide

Cat. No. B2986386
M. Wt: 340.382
InChI Key: BXOYMQPGGJWKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations.


Scientific Research Applications

Polymer Synthesis and Characterization

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide has been explored in the synthesis of novel aromatic polyimides. These polymers exhibit solubility in common organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures between 168°C and 254°C. This research opens pathways for developing advanced materials with potential applications in electronics and aerospace industries due to their excellent thermal and chemical resistance properties (Butt et al., 2005).

Antimicrobial Activity

The compound has shown relevance in the development of fluorobenzamides containing thiazole and thiazolidine derivatives as antimicrobial agents. Specifically, its fluorinated derivatives demonstrate potent antimicrobial activity against various bacterial and fungal strains, highlighting its potential in addressing antibiotic resistance issues (Desai et al., 2013).

Anticancer Research

In anticancer research, derivatives of N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide have been synthesized and evaluated for their ability to inhibit human liver cancer cell proliferation and proteasome activity. This research signifies its potential role in cancer therapy, especially in the development of novel proteasome inhibitors that can induce cytostatic effects in cancer cells (Yan et al., 2015).

Catalyst Design

The compound has been utilized in the design of specific catalysts for organic reactions, demonstrating enzyme-like specificity and efficiency. This application is crucial in the field of green chemistry, where the development of efficient and selective catalysts is essential for sustainable chemical processes (Morihara et al., 1988).

Drug Discovery and Pharmacology

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide derivatives have been explored as potent histone deacetylase inhibitors, showing significant potential in cancer treatment by modulating gene expression through epigenetic mechanisms. This research highlights its application in the discovery of novel therapeutic agents for treating various diseases, including cancer (Rodrigues et al., 2016).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, environmental impact, and handling precautions.


Future Directions

This involves discussing potential future research directions or applications for the compound.


Please note that the availability of this information can vary depending on the compound. For a specific compound like “N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Otherwise, websites like Google Scholar can be a good starting point for your research. Please remember to evaluate the reliability of your sources when conducting your research.


properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-15-7-12-20(19(13-15)21(25)17-5-3-2-4-6-17)24-22(26)18-10-8-16(14-23)9-11-18/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOYMQPGGJWKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.